N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
This compound features a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core substituted with a 3-chlorophenylacetamide group and a propenyl side chain. Structural elucidation methods such as X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming its stereochemistry and regiochemistry .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWXFSSAPFLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to explore its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has a unique structure characterized by a chlorophenyl group and a thiazole moiety, which contributes to its biological activity. Its molecular formula is .
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens. For instance:
- In vitro studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- A related study reported that compounds with thiadiazole rings demonstrated effective antimicrobial activity against Candida albicans .
2. Antitumor Activity
The antitumor potential of this compound has been evaluated through various assays:
- A study highlighted that related compounds showed selective cytotoxicity against human tumor cell lines such as KB and HepG2/A2 .
- The structure–activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced the antitumor activity, suggesting that similar modifications might enhance the efficacy of this compound.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest:
- Preliminary studies suggest that derivatives may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition could lead to potential applications in treating neurological disorders.
Case Study 1: Antimicrobial Testing
A recent study tested this compound against various bacterial strains using disk diffusion methods:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
The results indicated moderate to strong antimicrobial activity, supporting further exploration into its therapeutic applications.
Case Study 2: Antitumor Efficacy
In a controlled laboratory setting, the compound was tested for cytotoxic effects on HepG2 cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
At higher concentrations, a significant reduction in cell viability was observed, suggesting potential as an antitumor agent.
Comparison with Similar Compounds
Structural Analogs in Acetamide Derivatives
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Structure : Contains a tetrahydrofuran ring fused to a sulfamoylphenylacetamide group.
- Synthesis: Prepared via acetylation of sulfanilyl chloride with triethylamine in ethanol, yielding a molecular ion at m/z 299.34 .
- Key Differences : Lacks the tricyclic thiadiazatricyclo core and propenyl group of the target compound. The tetrahydrofuran moiety may confer higher solubility but reduced steric hindrance compared to the tricyclic system.
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Structure: Features a phthalazinone-triazole scaffold with a dichlorophenylacetamide group.
Table 1: Comparative Analysis of Key Parameters
Key Observations:
- Tricyclic Core vs. Monocyclic Systems: The target’s tricyclic system likely increases rigidity and metabolic stability but reduces solubility compared to tetrahydrofuran or phthalazinone analogs.
- Substituent Effects : The 3-chlorophenyl group balances lipophilicity and electronic effects, whereas dichlorophenyl () or sulfamoyl () groups prioritize bioactivity over solubility.
Implications of Lumping Strategies ()
The lumping approach groups compounds with shared functional groups (e.g., thioethers, acetamides) to predict behavior. The target compound could be lumped with and analogs for environmental persistence studies, though its tricyclic core may necessitate separate evaluation in reaction modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
